N-[4-(3,4-dichlorophenyl)-1,3-oxazol-2-yl]-2,3-dihydro-1,4-dioxine-5-carboxamide
Description
N-[4-(3,4-dichlorophenyl)-1,3-oxazol-2-yl]-2,3-dihydro-1,4-dioxine-5-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a dichlorophenyl group, an oxazole ring, and a dioxine moiety
Properties
IUPAC Name |
N-[4-(3,4-dichlorophenyl)-1,3-oxazol-2-yl]-2,3-dihydro-1,4-dioxine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N2O4/c15-9-2-1-8(5-10(9)16)11-6-22-14(17-11)18-13(19)12-7-20-3-4-21-12/h1-2,5-7H,3-4H2,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAVVPPYSQKSTCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=CO1)C(=O)NC2=NC(=CO2)C3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3,4-dichlorophenyl)-1,3-oxazol-2-yl]-2,3-dihydro-1,4-dioxine-5-carboxamide typically involves the following steps:
Formation of the Oxazole Ring: This can be achieved through the cyclization of a suitable precursor, such as a 2-amino-2-(3,4-dichlorophenyl)acetonitrile, with an appropriate carboxylic acid derivative under acidic or basic conditions.
Introduction of the Dioxine Moiety: The dioxine ring can be introduced via a cyclization reaction involving a dihydroxy compound and a suitable dihalide under basic conditions.
Amidation Reaction: The final step involves the formation of the carboxamide group through the reaction of the oxazole-dioxine intermediate with an amine or ammonia under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques such as crystallization or chromatography, and stringent control of reaction parameters to minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dioxine moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the oxazole ring or the dichlorophenyl group, potentially yielding reduced analogs with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) under appropriate conditions (e.g., acidic, basic, or neutral) facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce dechlorinated or hydrogenated analogs.
Scientific Research Applications
Chemistry
In chemistry, N-[4-(3,4-dichlorophenyl)-1,3-oxazol-2-yl]-2,3-dihydro-1,4-dioxine-5-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain diseases or conditions due to its ability to interact with specific biological targets.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N-[4-(3,4-dichlorophenyl)-1,3-oxazol-2-yl]-2,3-dihydro-1,4-dioxine-5-carboxamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The dichlorophenyl group may facilitate binding to hydrophobic pockets, while the oxazole and dioxine rings could participate in hydrogen bonding or other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- **N-[4-(3,4-dichlorophenyl)-1,3-oxazol-2-yl]-2,3-dihydro-1,4-dioxine-5-carboxamide shares structural similarities with other oxazole and dioxine derivatives, such as:
- N-[4-(3,4-dichlorophenyl)-1,3-oxazol-2-yl]-2,3-dihydro-1,4-dioxine-5-carboxylic acid
- N-[4-(3,4-dichlorophenyl)-1,3-oxazol-2-yl]-2,3-dihydro-1,4-dioxine-5-methylamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
